Iberiotoxin

Übersicht

Beschreibung

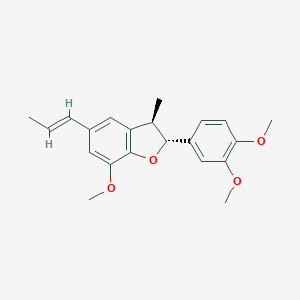

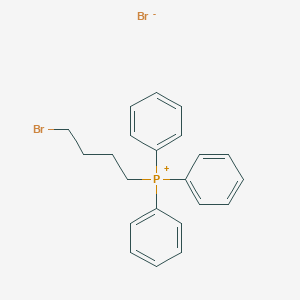

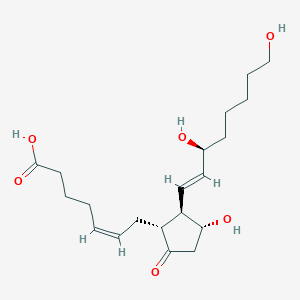

Iberiotoxin ist ein Peptidtoxin, das aus dem Gift des östlichen indischen roten Skorpions, Hottentotta tamulus, gewonnen wird . Es ist ein 37-Aminosäure-Peptid mit der Summenformel C179H274N50O55S7 .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

This compound kann unter Verwendung von Festphasen-Peptidsynthesetechniken synthetisiert werden. Dabei werden Aminosäuren schrittweise zu einer wachsenden Peptidkette hinzugefügt, die an einem festen Harz verankert ist . Die Synthese wird typischerweise mit automatisierten Peptidsynthesizern durchgeführt, die eine präzise Steuerung der Reaktionsbedingungen ermöglichen. Das Peptid wird dann vom Harz abgespalten und mittels Hochleistungsflüssigkeitschromatographie gereinigt .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound umfasst die Extraktion und Reinigung des Toxins aus Skorpiongift. Das Gift wird von den Skorpionen gewonnen und einer Reihe von chromatographischen Verfahren unterzogen, um das this compound zu isolieren . Dieser Prozess gewährleistet die hohe Reinheit und biologische Aktivität des Toxins.

Wissenschaftliche Forschungsanwendungen

Iberiotoxin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Industrie: Das Toxin wird bei der Entwicklung neuer pharmakologischer Wirkstoffe eingesetzt, die auf BK-Kanäle abzielen.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es mit hoher Affinität (Kd 1 nM) an die äußere Oberfläche der Calcium-aktivierten Kaliumkanäle mit großer Leitfähigkeit bindet . Diese Bindung verringert sowohl die Wahrscheinlichkeit des Öffnens als auch die Öffnungszeit des Kanals und hemmt so den Strom durch den Kanal . Die molekularen Ziele von this compound sind die BK-Kanäle, die eine entscheidende Rolle bei der Regulierung des Membranpotentials und der Zell-Erregbarkeit spielen .

Wirkmechanismus

Target of Action

Iberiotoxin (IbTX) is an ion channel toxin that is purified from the Eastern Indian red scorpion, Hottentotta tamulus . The primary targets of IbTX are the large-conductance calcium-activated potassium channels, also known as maxiK or BK channels . These channels play a crucial role in regulating the flow of potassium ions across the cell membrane, which is essential for various physiological processes, including the regulation of membrane potential and muscle contraction .

Mode of Action

IbTX binds to the outer face of the BK channels with high affinity . It selectively inhibits the current through these channels by decreasing both the probability of opening and the open time of the channel . This inhibition disrupts the normal flow of potassium ions, which can affect various cellular processes .

Biochemical Pathways

The action of IbTX on BK channels affects several biochemical pathways. For instance, in the nervous system, the β4 subunit of BK channels, which is resistant to IbTX, promotes BK channel opening by shifting voltage sensor activation to more negative voltage ranges . This can influence neuronal excitability and the firing of action potentials .

Result of Action

The inhibition of BK channels by IbTX can have various molecular and cellular effects. For instance, in neurons, the inhibition of BK channels can reduce excitability and alter the firing of action potentials . In addition, the venom of the scorpion from which IbTX is derived can cause cardiopulmonary abnormalities, such as circulatory derangements and myocarditis .

Action Environment

The action of IbTX can be influenced by various environmental factors. For example, the presence of calcium ions is crucial for the activation of BK channels . Therefore, changes in calcium levels can affect the efficacy of IbTX Additionally, the stability of IbTX may be affected by factors such as temperature and pH.

Biochemische Analyse

Biochemical Properties

Iberiotoxin selectively inhibits the current through large-conductance calcium-activated potassium channels . It binds to the outer face of these channels with high affinity . This interaction decreases both the probability of opening and the open time of the channel .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to cause cell cycle arrest and apoptosis in glioma cells . In addition, it has been found to reduce the severity of rheumatoid arthritis in animal models .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the outer face of large-conductance calcium-activated potassium channels . This binding inhibits the current through these channels by decreasing both the probability of opening and the open time of the channel .

Dosage Effects in Animal Models

In animal models, this compound has been shown to reduce the severity of rheumatoid arthritis

Metabolic Pathways

It is known that the toxin interacts with large-conductance calcium-activated potassium channels .

Transport and Distribution

It is known that the toxin binds to the outer face of large-conductance calcium-activated potassium channels .

Subcellular Localization

It is known that the toxin binds to the outer face of large-conductance calcium-activated potassium channels , suggesting that it may be localized to the cell membrane where these channels are found.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Iberiotoxin can be synthesized using solid-phase peptide synthesis techniques. This involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis is typically carried out using automated peptide synthesizers, which allow for precise control over the reaction conditions. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography .

Industrial Production Methods

Industrial production of this compound involves the extraction and purification of the toxin from scorpion venom. The venom is collected from the scorpions and subjected to a series of chromatographic techniques to isolate the this compound . This process ensures the high purity and biological activity of the toxin.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Iberiotoxin unterliegt während seiner Synthese und Degradation in erster Linie Peptidbindungsbildungs- und -spaltungsreaktionen . Es unterliegt aufgrund seiner Peptidnatur typischerweise nicht Oxidations-, Reduktions- oder Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen

Die Synthese von this compound beinhaltet die Verwendung geschützter Aminosäuren, Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid und Entschützungsmitteln wie Trifluoressigsäure . Die Reaktionen werden unter kontrollierten Bedingungen durchgeführt, um die richtige Sequenz und Struktur des Peptids zu gewährleisten.

Hauptprodukte

Das Hauptprodukt der Synthese ist das this compound-Peptid selbst. Während des Abbaus kann das Peptid in seine konstituierenden Aminosäuren zerlegt werden.

Vergleich Mit ähnlichen Verbindungen

Iberiotoxin ähnelt anderen Skorpiontoxinen wie Charybdotoxin und Noxiustoxin . Diese Toxine hemmen ebenfalls Kaliumkanäle, unterscheiden sich jedoch in ihrer Selektivität und Potenz. This compound ist einzigartig in seiner hohen Selektivität für BK-Kanäle, während Charybdotoxin und Noxiustoxin breitere Zielprofile haben .

Liste ähnlicher Verbindungen

- Charybdotoxin

- Noxiustoxin

- Agitoxin

- Margatoxin

Eigenschaften

IUPAC Name |

5-amino-2-[[2-[[10-[[6-amino-2-[[6-amino-2-[[2-[[2-[[7,34-bis(4-aminobutyl)-37-[[2-[[2-[[2-[[10-(4-aminobutyl)-22-[[3-carboxy-2-[[2-[[3-carboxy-2-[[3-hydroxy-2-[[2-[(5-oxopyrrolidine-2-carbonyl)amino]-3-phenylpropanoyl]amino]butanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-7-(2-carboxyethyl)-13,19-bis(hydroxymethyl)-6,9,12,15,18,21-hexaoxo-16-propan-2-yl-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-25-benzyl-13-(3-carbamimidamidopropyl)-16,31-bis(carboxymethyl)-28-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-19-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-7-(3-carbamimidamidopropyl)-6,9-dioxo-1,2-dithia-5,8-diazacycloundecane-4-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C179H274N50O55S7/c1-87(2)65-111-155(261)208-112(66-93-33-15-13-16-34-93)146(252)195-77-133(239)225-139(88(3)4)172(278)213-117(71-136(244)245)158(264)199-100(44-31-62-190-178(186)187)144(250)193-75-131(237)198-102(40-22-27-58-181)148(254)219-124(167(273)205-109(56-64-285-12)145(251)194-76-132(238)197-101(39-21-26-57-180)147(253)200-105(43-25-30-61-184)151(257)220-123-81-286-288-83-125(221-152(258)106(203-166(123)272)45-32-63-191-179(188)189)169(275)210-113(68-95-46-48-97(234)49-47-95)156(262)206-110(177(283)284)50-53-129(185)235)82-287-291-86-128(168(274)202-104(42-24-29-60-183)150(256)212-116(70-135(242)243)159(265)207-111)224-175(281)142(91(9)10)228-164(270)121(79-231)216-157(263)115(69-96-74-192-99-38-20-19-37-98(96)99)211-170(276)126-84-289-290-85-127(171(277)217-122(80-232)165(271)227-141(90(7)8)174(280)218-120(78-230)163(269)201-103(41-23-28-59-182)149(255)204-108(154(260)222-126)52-55-134(240)241)223-160(266)118(72-137(246)247)214-173(279)140(89(5)6)226-162(268)119(73-138(248)249)215-176(282)143(92(11)233)229-161(267)114(67-94-35-17-14-18-36-94)209-153(259)107-51-54-130(236)196-107/h13-20,33-38,46-49,74,87-92,100-128,139-143,192,230-234H,21-32,39-45,50-73,75-86,180-184H2,1-12H3,(H2,185,235)(H,193,250)(H,194,251)(H,195,252)(H,196,236)(H,197,238)(H,198,237)(H,199,264)(H,200,253)(H,201,269)(H,202,274)(H,203,272)(H,204,255)(H,205,273)(H,206,262)(H,207,265)(H,208,261)(H,209,259)(H,210,275)(H,211,276)(H,212,256)(H,213,278)(H,214,279)(H,215,282)(H,216,263)(H,217,277)(H,218,280)(H,219,254)(H,220,257)(H,221,258)(H,222,260)(H,223,266)(H,224,281)(H,225,239)(H,226,268)(H,227,271)(H,228,270)(H,229,267)(H,240,241)(H,242,243)(H,244,245)(H,246,247)(H,248,249)(H,283,284)(H4,186,187,190)(H4,188,189,191) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDNVVLOBNHIMQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)CCCCN)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)O)CCCCN)CO)C(C)C)CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCC(=O)N6)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC7CSSCC(NC(=O)C(NC7=O)CCCNC(=N)N)C(=O)NC(CC8=CC=C(C=C8)O)C(=O)NC(CCC(=O)N)C(=O)O)CCCCN)CCCNC(=N)N)CC(=O)O)C(C)C)CC9=CC=CC=C9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C179H274N50O55S7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801045948 | |

| Record name | Iberiotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

4231 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129203-60-7 | |

| Record name | Iberiotoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129203607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iberiotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iberiotoxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is Iberiotoxin (IbTX) and what is it primarily known for?

A: this compound (IbTX) is a peptide toxin originally isolated from the venom of the Eastern Indian red scorpion ( Buthus tamulus ). [, , , ] It is a potent and selective inhibitor of large conductance calcium-activated potassium (BKCa) channels. [, , , , , ]

Q2: How does this compound interact with BKCa channels?

A: this compound binds with high affinity to the extracellular side of BKCa channels, physically blocking the pore and preventing the flow of potassium ions. [, ] This interaction is highly specific for BKCa channels, with little to no effect on other types of potassium channels. [, , ]

Q3: What are the downstream effects of this compound blocking BKCa channels?

A: By blocking BKCa channels, this compound prevents the efflux of potassium ions from cells. [] This can lead to:

- Increased excitability: In neurons and muscle cells, depolarization can lead to increased action potential firing or contraction. [, ]

- Alterations in calcium signaling: BKCa channels are often co-localized with voltage-gated calcium channels, and their activation can influence calcium influx. Blocking BKCa channels can therefore disrupt calcium-dependent processes. []

- Changes in vascular tone: BKCa channels play a role in regulating smooth muscle tone in blood vessels. Blocking these channels can lead to vasoconstriction. [, , , , ]

Q4: What is the molecular formula and weight of this compound?

A: this compound has the molecular formula C177H271N57O53S7 and a molecular weight of 4010.5 g/mol. []

Q5: Is there any spectroscopic data available for this compound?

A: While spectroscopic data is limited in the provided research, structural characterization likely involves techniques like Nuclear Magnetic Resonance (NMR) and circular dichroism spectroscopy. [, ]

Q6: How does the structure of this compound relate to its activity?

A: The specific amino acid sequence and three-dimensional structure of this compound are crucial for its high affinity and selectivity for BKCa channels. [, ]

Q7: Have any structure-activity relationship (SAR) studies been conducted on this compound?

A: While the provided research doesn't explicitly detail SAR studies on this compound, researchers often explore modifications to peptide toxins like this compound to understand the impact of specific structural features on their activity, potency, and selectivity. [, ]

Q8: Has this compound been used in any clinical trials?

A: The provided research does not mention any clinical trials involving this compound. As a potent toxin, its use in humans is likely limited to research purposes, and it's not currently an approved drug for any clinical indication. []

Q9: What are the main applications of this compound in research?

A9: this compound is a valuable tool in research to:

- Investigate the physiological roles of BKCa channels: By selectively blocking these channels, researchers can study their involvement in various cellular processes. [, , , , , , , , , ]

- Develop new drugs: Understanding how this compound interacts with BKCa channels can inform the design of novel therapeutic agents that target these channels. []

- Explore the mechanisms of action of other toxins: Studying the effects of this compound can provide insights into how other toxins, such as those from venomous animals, interact with ion channels. []

Q10: What is known about the toxicology and safety of this compound?

A: As a potent toxin, this compound can have adverse effects if not handled carefully. [] Research involving this compound requires strict adherence to safety regulations. []

Q11: What are some alternatives to this compound for studying BKCa channels?

A11: Other BKCa channel blockers include:

- Paxilline: A less selective blocker compared to this compound. [, ]

- Tetraethylammonium (TEA): A non-specific potassium channel blocker that also affects BKCa channels. [, , ]

- Penitrem A: A membrane-permeable BK channel blocker with potential as a research tool. []

Q12: What are the implications of discovering this compound-insensitive BK currents?

A: The discovery of this compound-insensitive BK currents suggests the existence of BK channel subtypes or isoforms with distinct pharmacological profiles. [] This highlights the complexity of BK channel physiology and pharmacology.

Q13: How does the presence of BKCa β subunits affect this compound sensitivity?

A: The presence of different BKCa β subunits can modulate the pharmacological properties of BK channels, including their sensitivity to this compound. [, ]

Q14: What is the role of BKCa channels in endothelium-dependent relaxation?

A: BKCa channels in vascular smooth muscle cells contribute to endothelium-dependent relaxation by hyperpolarizing the membrane and promoting vasodilation. [, , , ]

Q15: How does nitric oxide interact with BKCa channels in vascular smooth muscle?

A: Nitric oxide (NO) can activate BKCa channels in vascular smooth muscle, leading to vasodilation. This effect is mediated by the NO/cGMP pathway. [, ]

Q16: What are the effects of aging on BKCa channel expression and function?

A: Aging is associated with a decrease in BKCa channel expression and function in vascular smooth muscle, which may contribute to age-related vascular dysfunction. []

Q17: What is the role of BKCa channels in the regulation of neuronal excitability?

A: BKCa channels play a role in regulating neuronal excitability by contributing to action potential repolarization and afterhyperpolarization. [, , ]

Q18: How is calcium involved in the activation of BKCa channels?

A: BKCa channels are activated by increases in intracellular calcium concentration ([Ca2+]i). Calcium binding to the channel's intracellular domain triggers conformational changes that open the channel pore. [, ]

Q19: What is the role of inositol 1,4,5-trisphosphate (IP3) in BKCa channel activation?

A: Activation of receptors coupled to the phospholipase C (PLC) pathway can lead to IP3 production and subsequent release of calcium from intracellular stores, contributing to BKCa channel activation. []

Q20: What is the role of BKCa channels in the regulation of coronary blood flow?

A: BKCa channels in coronary artery smooth muscle contribute to the regulation of coronary blood flow by modulating vascular tone. [, ]

Q21: How does this compound affect coronary artery responses to different vasoactive agents?

A: this compound can enhance vasoconstriction induced by agents like serotonin and attenuate vasodilation induced by NO donors in coronary arteries. []

Q22: What is the role of BKCa channels in the regulation of bladder function?

A: BKCa channels in detrusor smooth muscle contribute to bladder relaxation and are involved in the regulation of bladder capacity and micturition. [, ]

Q23: How do β-adrenoceptor agonists affect BKCa channel activity in the bladder?

A: β-adrenoceptor agonists, such as isoproterenol, can activate BKCa channels in detrusor smooth muscle, leading to bladder relaxation. This effect is mediated by the cAMP/PKA pathway. []

Q24: What is the role of BKCa channels in the protective effects of volatile anesthetics?

A: Activation of BKCa channels may contribute to the cardioprotective effects of volatile anesthetics, such as isoflurane, in reducing myocardial infarct size. []

Q25: How does the expression of BKCa channels change during development?

A: The expression of BKCa channels can change during development, as demonstrated in studies of Xenopus larvae, where the expression of BKCa channels increases with developmental stage and contributes to the maturation of motor patterns. []

Q26: What is the role of BKCa channels in the regulation of cell volume?

A: BKCa channels can contribute to the regulation of cell volume by participating in regulatory volume decrease (RVD) responses, where cells reduce their volume after hypotonic swelling. []

Q27: How are BKCa channels involved in apoptosis?

A: BKCa channels have been implicated in the process of apoptosis, particularly in the apoptotic volume decrease (AVD) phase, where cells shrink before undergoing cell death. []

Q28: What is the significance of studying the environmental impact of toxins like this compound?

A: Understanding the environmental impact and degradation pathways of toxins like this compound is important for assessing their potential risks to ecosystems and developing strategies for responsible waste management. []

Q29: How can computational chemistry and modeling be applied to research on this compound and BKCa channels?

A29: Computational techniques can be used to:

- Simulate the interaction between this compound and BKCa channels: This can provide insights into the molecular details of binding and channel block. []

- Develop quantitative structure-activity relationship (QSAR) models: These models can predict the activity of this compound analogs based on their structural features, facilitating the design of new BKCa channel modulators. []

- Study the conformational dynamics of BKCa channels: This can help understand how channel gating is regulated and how toxins like this compound might affect these processes. []

Q30: What are the challenges and future directions in research on this compound and BKCa channels?

A30: Future research directions include:

- Developing more potent and selective BKCa channel modulators: This could lead to new therapeutic strategies for various diseases. []

- Further characterizing the structural and functional diversity of BKCa channels: This is crucial for understanding their physiological roles and developing targeted therapies. []

- Exploring the potential of BKCa channels as drug targets for diseases: This includes cardiovascular diseases, neurological disorders, and bladder dysfunction. [, , ]

- Developing novel drug delivery systems to improve the targeting and efficacy of BKCa channel modulators: This could enhance their therapeutic potential while minimizing side effects. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

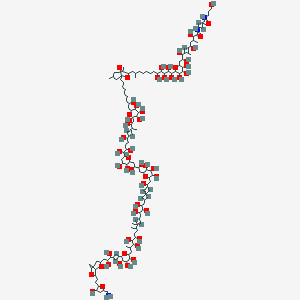

![7-[(1R,2R,3R)-2-[(3S,7R)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B31421.png)

![5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline](/img/structure/B31427.png)

![2-[(12-Hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl)methyl]prop-2-enal](/img/structure/B31443.png)